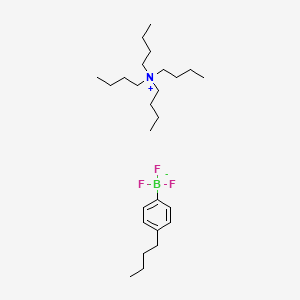

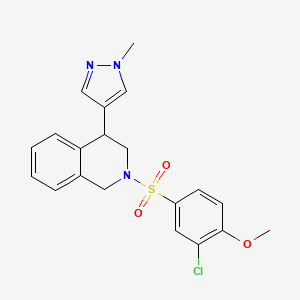

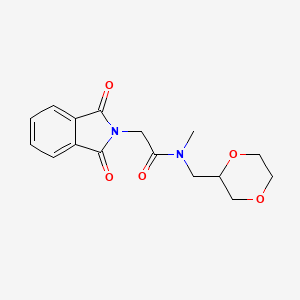

(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide, also known as FTA or FTA-2, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized and tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Green Organic Chemistry Synthesis

- (E)-2-cyano-3-(furan-2-yl) acrylamide has been synthesized using microwave radiation and reduced by various fungi to produce (R)-2-cyano-3-(furan-2-yl) propanamide. This process involves the green organic chemistry approach and uses filamentous marine and terrestrial-derived fungi like Penicillium citrinum and Aspergillus sydowii (Jimenez et al., 2019).

Ethynylation and Heterocyclic Reactivity

- The ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles with acylbromoacetylenes shows that these compounds readily react in an Al2O3 medium, indicating their potential in forming heterocyclic compounds with high yields (Sobenina et al., 2014).

Palladium-Catalyzed Alkenation

- A study demonstrates the palladium-catalyzed direct alkenation of thiophenes and furans, using olefinic substrates like acrylates and acrylamides. This method predominantly yields (E)-isomers, suggesting its applicability in selective synthesis processes (Zhao et al., 2009).

Phleomycin Amplification

- The condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate yields compounds like 6-methylpyrimidin-4(3H)-ones with various substituents. These derivatives, particularly the pyridinyl ones, have been reported to act as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

- Novel pyridine and naphthyridine derivatives have been synthesized through dimerization and coupling reactions, indicating their potential in the development of diverse heterocyclic compounds (Abdelrazek et al., 2010).

Synthesis of Thiazolo[2,3-a]pyridine Derivatives

- New 6-thiophen-2-yl and 6-furan-2-ylthiazolo[2,3-a]pyridine derivatives have been prepared, showcasing the structural diversity and potential applications in heterocyclic chemistry (Osman et al., 1986).

Development of Calix[n]pyrroles and Analogues

- Meso-Dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes have been synthesized, illustrating the versatility in forming complex heterocyclic structures (Nagarajan et al., 2001).

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-17(6-5-15-3-1-7-21-15)19-11-13-9-14(12-18-10-13)16-4-2-8-22-16/h1-10,12H,11H2,(H,19,20)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTSZDDEZPWMNB-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2408107.png)

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2408109.png)

![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)

![2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2408113.png)

![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)